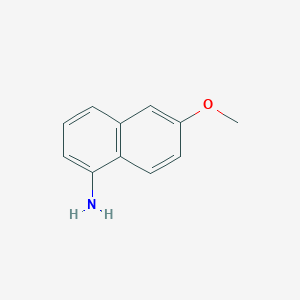

6-Methoxynaphthalen-1-amine

Description

The exact mass of the compound 6-Methoxynaphthalen-1-amine is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 263822. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 6-Methoxynaphthalen-1-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-Methoxynaphthalen-1-amine including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

6-methoxynaphthalen-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO/c1-13-9-5-6-10-8(7-9)3-2-4-11(10)12/h2-7H,12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CMKNPNIVLBZAPR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)C(=CC=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30312885 | |

| Record name | 6-methoxynaphthalen-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30312885 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5302-77-2 | |

| Record name | NSC263822 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=263822 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 6-methoxynaphthalen-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30312885 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

6-Methoxynaphthalen-1-amine: A Core Scaffold for Advanced Chemical Synthesis and Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of the Methoxynaphthalene Core

In the landscape of medicinal chemistry and materials science, certain molecular frameworks emerge as "privileged structures"—scaffolds that are repeatedly identified as ligands for a variety of biological targets. The methoxynaphthalene core is one such scaffold, prized for its rigid, planar structure and its capacity for tailored functionalization. 6-Methoxynaphthalen-1-amine, in particular, represents a strategically vital building block. Its dual functionality—a nucleophilic amine at the 1-position and an electron-donating methoxy group at the 6-position—provides chemists with a versatile platform for constructing complex molecular architectures. This guide offers a detailed exploration of its chemical identity, properties, synthesis, and applications, providing field-proven insights for its effective utilization in research and development.

Section 1: Nomenclature and Key Identifiers

Precise identification of a chemical entity is foundational for reproducible science. 6-Methoxynaphthalen-1-amine is cataloged across multiple databases, and a clear understanding of its nomenclature is essential.

The formal IUPAC name for this compound is 6-methoxynaphthalen-1-amine .[1] It is also widely known by several synonyms, which are often encountered in chemical literature and supplier catalogs.

| Identifier Type | Value | Source |

| IUPAC Name | 6-methoxynaphthalen-1-amine | PubChem[1] |

| CAS Number | 5302-77-2 | PubChem[1] |

| Molecular Formula | C₁₁H₁₁NO | PubChem[1] |

| Common Synonyms | 1-Amino-6-methoxynaphthalene | PubChem[1] |

| 6-Methoxy-1-naphthylamine | PubChem[1] | |

| 1-Naphthalenamine, 6-methoxy- | PubChem[1] | |

| PubChem CID | 319520 | PubChem[1] |

| UNII | BGM29T6JMS | FDA GSRS[1] |

Section 2: Physicochemical Properties

The utility of a chemical building block is largely dictated by its physical and chemical properties. These parameters influence reaction conditions, solubility, and purification strategies. The following table summarizes key computed properties for 6-methoxynaphthalen-1-amine, sourced from the PubChem database. Experimental data, particularly for melting point, is not consistently reported in readily available literature.

| Property | Value | Source |

| Molecular Weight | 173.21 g/mol | PubChem (Computed)[1] |

| XLogP3 | 2.2 | PubChem (Computed)[1] |

| Hydrogen Bond Donor Count | 1 | PubChem (Computed)[1] |

| Hydrogen Bond Acceptor Count | 2 | PubChem (Computed)[1] |

| Rotatable Bond Count | 1 | PubChem (Computed)[1] |

| Exact Mass | 173.084063974 Da | PubChem (Computed)[1] |

| Topological Polar Surface Area | 35.3 Ų | PubChem (Computed)[1] |

| Heavy Atom Count | 13 | PubChem (Computed)[1] |

Section 3: Synthesis of 6-Methoxynaphthalen-1-amine: A Representative Pathway

While multiple synthetic routes can be envisioned, a robust and logical pathway often commences from a commercially available precursor, such as 6-methoxy-1-tetralone. This multi-step synthesis is illustrative of common, high-yield transformations in organic chemistry and provides a reliable method for accessing the target amine.

Causality Behind the Synthetic Strategy

The chosen pathway is a classical approach that builds the target molecule by first establishing the naphthalene core and then introducing the amine functionality.

-

Dehydrogenation/Aromatization: The synthesis begins by converting the saturated ring of 6-methoxy-1-tetralone into an aromatic ring. This is a critical step to form the naphthalene scaffold. The use of a catalyst like Palladium on carbon (Pd/C) with a high-boiling solvent facilitates the removal of hydrogen atoms to achieve aromatization.

-

Electrophilic Nitration: With the 6-methoxynaphthalen-1-ol (or a protected variant) formed, the next step is to introduce a nitrogen-containing group. Electrophilic aromatic substitution, specifically nitration, is the method of choice. The methoxy group is an ortho-, para-director, and the hydroxyl group is a strong activating ortho-, para-director. Nitration is expected to occur at a position activated by these groups. Strategic positioning is key; nitration at the 2- or 4-position relative to the hydroxyl group is common.

-

Reduction of the Nitro Group: The final step is the reduction of the nitro group (-NO₂) to a primary amine (-NH₂). This is a standard and highly efficient transformation. Catalytic hydrogenation (e.g., using H₂ gas with a Pd, Pt, or Ni catalyst) or chemical reduction (e.g., using metals like tin (Sn) or iron (Fe) in acidic media) are reliable methods to achieve this, yielding the final product.

Experimental Protocol: A Three-Step Approach

The following protocol describes a representative synthesis starting from 6-methoxynaphthalen-1-ol, which can be derived from 6-methoxy-1-tetralone.

Step 1: Nitration of 6-Methoxynaphthalen-1-ol

-

Setup: In a three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, dissolve 6-methoxynaphthalen-1-ol (1.0 eq) in glacial acetic acid at 0-5°C.

-

Reaction: Slowly add a solution of nitric acid (1.1 eq) in glacial acetic acid via the dropping funnel, ensuring the temperature does not exceed 10°C. The choice of acetic acid as a solvent moderates the reactivity of the nitric acid.

-

Workup: After stirring for 1-2 hours, pour the reaction mixture into ice-water. The solid nitro-naphthalene product will precipitate.

-

Purification: Collect the solid by filtration, wash thoroughly with water until the filtrate is neutral, and dry under vacuum. The product can be further purified by recrystallization from ethanol.

Step 2: Reduction of the Nitro Group to 6-Methoxynaphthalen-1-amine

-

Setup: To a round-bottom flask, add the synthesized nitro-intermediate (1.0 eq), tin(II) chloride dihydrate (SnCl₂·2H₂O, ~3-4 eq), and ethanol.

-

Reaction: Heat the mixture to reflux for 2-4 hours. The tin(II) chloride acts as the reducing agent in the acidic environment generated by the subsequent addition of HCl. The progress can be monitored by Thin Layer Chromatography (TLC).

-

Workup: Cool the reaction mixture and make it strongly basic by the slow addition of a concentrated sodium hydroxide solution. This step is crucial to neutralize the acid and precipitate tin salts, liberating the free amine.

-

Extraction & Purification: Extract the product into an organic solvent like ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude 6-methoxynaphthalen-1-amine can be purified by column chromatography on silica gel.

Synthesis Workflow Diagram

Caption: Representative synthesis of 6-Methoxynaphthalen-1-amine.

Section 4: Applications in Medicinal Chemistry and Drug Development

The true value of 6-methoxynaphthalen-1-amine is realized in its application as a versatile intermediate for creating novel, biologically active molecules. The naphthalene core provides a rigid anchor for pharmacophores, while the amine group serves as a key handle for diversification through reactions like amide bond formation, alkylation, or sulfonylation.

Case Study: A Scaffold for HCMV Protease Inhibitors

A compelling example of this scaffold's utility is in the development of inhibitors for the Human Cytomegalovirus (HCMV) protease, a critical enzyme for viral replication. Research has shown that 1,6-substituted naphthalene derivatives can serve as potent and selective inhibitors of this enzyme.[2]

In this context, 6-methoxynaphthalen-1-amine is an ideal starting point. The amine at the 1-position can be readily converted into a wide array of amides or other functional groups, allowing chemists to probe the structure-activity relationship (SAR) in this region of the molecule. The methoxy group at the 6-position provides a point for further modification or can be retained for its electronic and steric properties that contribute to binding affinity.

The general strategy involves using parallel synthesis to rapidly create a library of compounds where different substituents are appended to the amine, allowing for efficient optimization of the lead compound.

Logical Flow for Analog Synthesis

Caption: Diversification of the core scaffold for drug discovery.

Section 5: Safety and Handling

As with any chemical reagent, proper handling of 6-methoxynaphthalen-1-amine is paramount for laboratory safety. The following information is synthesized from available Safety Data Sheets (SDS).

-

Hazard Classification: While a universally harmonized classification is not available, related aromatic amines are often classified with the following hazards:

-

Harmful if swallowed

-

Causes skin irritation

-

Causes serious eye irritation

-

May cause respiratory irritation

-

-

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety goggles or a face shield.

-

Skin Protection: Wear impervious gloves (e.g., nitrile rubber) and a lab coat.

-

Respiratory Protection: Use in a well-ventilated area or under a chemical fume hood. If dusts are generated, a NIOSH-approved respirator may be necessary.

-

-

Handling and Storage:

-

Avoid contact with skin, eyes, and clothing.

-

Minimize dust generation and accumulation.

-

Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible substances such as strong oxidizing agents.

-

References

-

PubChem. (n.d.). 6-Methoxynaphthalen-1-amine. National Center for Biotechnology Information. Retrieved January 23, 2026, from [Link]

-

PubChem. (n.d.). 6-Methoxy-1-tetralone. National Center for Biotechnology Information. Retrieved January 23, 2026, from [Link]

-

Brough, P. A., et al. (2006). Design and syntheses of 1,6-naphthalene derivatives as selective HCMV protease inhibitors. Bioorganic & Medicinal Chemistry Letters, 16(12), 3226-3230. Available at: [Link]

Sources

An In-Depth Technical Guide to 6-Methoxynaphthalen-1-amine: Molecular Structure, Properties, and Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Methoxynaphthalen-1-amine, a substituted naphthalene derivative, is a key molecular entity with significant potential in the realms of medicinal chemistry and materials science. Its unique structural framework, comprising a naphthalene core appended with methoxy and amine functional groups, imparts a distinct combination of electronic and steric properties. These characteristics make it a versatile building block for the synthesis of a diverse array of more complex molecules, including pharmacologically active compounds and functional materials. This technical guide provides a comprehensive overview of the molecular structure, physicochemical properties, synthesis, and characterization of 6-Methoxynaphthalen-1-amine, offering valuable insights for researchers and professionals in drug discovery and chemical development.

Physicochemical Properties

The fundamental properties of 6-Methoxynaphthalen-1-amine are summarized in the table below. These computed properties, sourced from the PubChem database, provide a foundational understanding of the molecule's behavior in various chemical and biological systems.[1]

| Property | Value |

| Molecular Formula | C₁₁H₁₁NO |

| Molecular Weight | 173.21 g/mol |

| IUPAC Name | 6-methoxynaphthalen-1-amine |

| CAS Number | 5302-77-2 |

| XLogP3 | 2.2 |

| Hydrogen Bond Donor Count | 1 |

| Hydrogen Bond Acceptor Count | 2 |

| Rotatable Bond Count | 1 |

| Topological Polar Surface Area | 35.3 Ų |

| Exact Mass | 173.084063974 Da |

| Monoisotopic Mass | 173.084063974 Da |

Table 1: Physicochemical Properties of 6-Methoxynaphthalen-1-amine. Data sourced from PubChem.[1]

The presence of both a hydrogen bond donor (the amine group) and acceptors (the nitrogen of the amine and the oxygen of the methoxy group) suggests the potential for intermolecular interactions that can influence its physical properties and binding to biological targets. The XLogP3 value indicates a moderate lipophilicity, which is often a desirable trait in drug candidates for cell membrane permeability.

Molecular Structure and Synthesis

The molecular structure of 6-Methoxynaphthalen-1-amine consists of a naphthalene ring system where an amine group is attached at the 1-position and a methoxy group at the 6-position.

graph "6-Methoxynaphthalen-1-amine" {

layout=neato;

node [shape=plaintext];

C1 -- C2 [len=1.5];

C2 -- C3 [len=1.5];

C3 -- C4 [len=1.5];

C4 -- C10 [len=1.5];

C10 -- C5 [len=1.5];

C5 -- C6 [len=1.5];

C6 -- C7 [len=1.5];

C7 -- C8 [len=1.5];

C8 -- C9 [len=1.5];

C9 -- C1 [len=1.5];

C9 -- C10 [len=1.5];

C1 -- N1 [len=1.5];

C6 -- O1 [len=1.5];

O1 -- C11 [len=1.5];

N1 [label="NH₂"];

O1 [label="O"];

C11 [label="CH₃"];

C1 [label="C1"];

C2 [label="C2"];

C3 [label="C3"];

C4 [label="C4"];

C5 [label="C5"];

C6 [label="C6"];

C7 [label="C7"];

C8 [label="C8"];

C9 [label="C9"];

C10 [label="C10"];

}

Caption: 2D representation of the molecular structure of 6-Methoxynaphthalen-1-amine.

A common and effective method for the synthesis of aromatic amines is the reduction of the corresponding nitro compound. This approach is a cornerstone of synthetic organic chemistry due to the ready availability of nitroaromatic precursors through electrophilic nitration.

Synthetic Pathway: Reduction of 6-Methoxy-1-nitronaphthalene

The synthesis of 6-Methoxynaphthalen-1-amine can be achieved through the reduction of 6-methoxy-1-nitronaphthalene. This transformation can be accomplished using various reducing agents, with catalytic hydrogenation being a widely employed and clean method.

Caption: General synthetic scheme for 6-Methoxynaphthalen-1-amine.

Experimental Protocol: Reduction of 6-Methoxy-1-nitronaphthalene

This protocol describes a general procedure for the reduction of a nitroarene to an aniline using catalytic hydrogenation. The specific conditions may require optimization for 6-methoxy-1-nitronaphthalene.

Materials:

-

6-Methoxy-1-nitronaphthalene

-

Palladium on carbon (10% Pd/C)

-

Ethanol or Ethyl Acetate (solvent)

-

Hydrogen gas (H₂)

-

Filter aid (e.g., Celite®)

Procedure:

-

In a suitable hydrogenation vessel, dissolve 6-methoxy-1-nitronaphthalene (1 equivalent) in a suitable solvent such as ethanol or ethyl acetate.

-

Carefully add a catalytic amount of 10% palladium on carbon (typically 1-5 mol%).

-

Seal the vessel and purge it with an inert gas (e.g., nitrogen or argon) before introducing hydrogen gas.

-

Pressurize the vessel with hydrogen gas (typically 1-4 atm) and stir the reaction mixture vigorously at room temperature.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) until the starting material is consumed.

-

Upon completion, carefully vent the hydrogen gas and purge the vessel with an inert gas.

-

Filter the reaction mixture through a pad of filter aid (e.g., Celite®) to remove the palladium catalyst. Wash the filter cake with the solvent.

-

Concentrate the filtrate under reduced pressure to obtain the crude 6-Methoxynaphthalen-1-amine.

-

The crude product can be purified by recrystallization or column chromatography to yield the pure amine.

Causality Behind Experimental Choices:

-

Catalytic Hydrogenation: This method is often preferred for nitro group reductions due to its high efficiency, clean reaction profile (the only byproduct is water), and the relative ease of product isolation.

-

Palladium on Carbon (Pd/C): Pd/C is a robust and highly active catalyst for the reduction of nitro groups. The carbon support provides a large surface area for the reaction.

-

Solvent: Ethanol and ethyl acetate are commonly used solvents for hydrogenation as they are relatively inert under the reaction conditions and can dissolve a wide range of organic compounds.

-

Filter Aid: The use of a filter aid like Celite® is crucial for the complete removal of the fine, black palladium catalyst from the reaction mixture, preventing contamination of the final product.

Spectroscopic Characterization

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the naphthalene ring, a singlet for the methoxy group protons (typically around 3.9-4.0 ppm), and a broad singlet for the amine protons (which can be exchanged with D₂O). The coupling patterns of the aromatic protons would be complex due to the disubstituted nature of the naphthalene ring.

¹³C NMR Spectroscopy: The carbon NMR spectrum will display 11 distinct signals corresponding to the 11 carbon atoms in the molecule. The carbon attached to the methoxy group will be shifted downfield, as will the carbon bearing the amine group. The methoxy carbon will appear as a singlet around 55-60 ppm.

Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for the N-H stretching of the primary amine group, typically appearing as two bands in the region of 3300-3500 cm⁻¹. Aromatic C-H stretching vibrations will be observed around 3000-3100 cm⁻¹, and C=C stretching vibrations of the aromatic ring will appear in the 1400-1600 cm⁻¹ region. A strong C-O stretching band for the methoxy group is expected around 1250 cm⁻¹.

Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (m/z = 173.21). Fragmentation patterns would involve the loss of the methoxy group and other characteristic cleavages of the naphthalene ring.

Reactivity and Applications in Drug Development

The chemical reactivity of 6-Methoxynaphthalen-1-amine is primarily governed by the nucleophilic character of the amine group and the electron-rich nature of the naphthalene ring, which is activated by both the amine and methoxy substituents.

Reactivity of the Amine Group

The lone pair of electrons on the nitrogen atom makes the amine group a potent nucleophile. It readily participates in a variety of reactions, including:

-

Acylation: Reaction with acyl chlorides or anhydrides to form amides.

-

Alkylation: Reaction with alkyl halides to form secondary and tertiary amines.

-

Diazotization: Reaction with nitrous acid to form a diazonium salt, which is a versatile intermediate for introducing a wide range of functional groups onto the naphthalene ring.

Electrophilic Aromatic Substitution

The amine and methoxy groups are both activating and ortho-, para-directing. This makes the naphthalene ring susceptible to electrophilic aromatic substitution reactions such as halogenation, nitration, and sulfonation. The positions of substitution will be influenced by the combined directing effects of both groups.

Applications as a Synthetic Intermediate

The 6-methoxynaphthalene moiety is a key structural feature in a number of biologically active compounds. For instance, derivatives of 6-methoxynaphthalene have been investigated for their potential anticancer activity.[2] While direct applications of 6-Methoxynaphthalen-1-amine are not extensively documented in readily available literature, its structure makes it an ideal starting material or intermediate for the synthesis of such derivatives. Researchers have synthesized novel compounds from naphthalene derivatives that have shown promising inhibitory activity against certain cancer cell lines.[2]

Caption: Potential applications of 6-Methoxynaphthalen-1-amine.

Safety and Toxicology

General Handling Precautions:

-

Work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Avoid inhalation of dust or vapors.

-

Avoid contact with skin and eyes.

-

In case of contact, wash the affected area immediately with plenty of water.

-

Consult the Material Safety Data Sheet (MSDS) for any available specific handling and disposal information.

Conclusion

6-Methoxynaphthalen-1-amine is a valuable chemical entity with a rich potential for applications in medicinal chemistry and materials science. Its synthesis, primarily through the reduction of the corresponding nitro compound, is a well-established chemical transformation. The presence of reactive amine and activating methoxy functional groups on the naphthalene core makes it a versatile building block for the creation of more complex and potentially bioactive molecules. Further research into the derivatization of 6-Methoxynaphthalen-1-amine could lead to the discovery of novel therapeutic agents and functional materials. As with all chemical research, adherence to strict safety protocols is paramount when handling this compound.

References

- Bassyouni, F. A., et al. (2015). Design and synthesis of some novel 6-methoxynaphthalene derivatives with Potential anticancer activity. Der Pharma Chemica, 7(10), 338-349.

-

PubChem. (n.d.). 6-Methoxynaphthalen-1-amine. National Center for Biotechnology Information. Retrieved from [Link]

Sources

The Genesis of a Privileged Scaffold: An In-depth Technical Guide to the Discovery and History of Methoxynaphthalene Amine Compounds

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methoxynaphthalene amines represent a cornerstone in the edifice of modern medicinal chemistry and materials science. This technical guide navigates the historical currents and synthetic evolution of this pivotal class of compounds. From their conceptual emergence rooted in the early explorations of coal tar chemistry to their contemporary applications in sophisticated pharmaceuticals, we trace the key discoveries, pioneering scientists, and transformative synthetic methodologies. This document provides a comprehensive exploration of the synthetic pathways, including classical rearrangements and modern catalytic approaches, offering detailed experimental protocols and mechanistic insights. Quantitative data is presented for comparative analysis, and key concepts are visualized through diagrams to facilitate a deeper understanding of the structure-activity relationships and reaction workflows that define this enduringly significant molecular framework.

Introduction: The Naphthalene Framework and the Dawn of Aromatic Chemistry

The story of methoxynaphthalene amines begins with the discovery of their parent scaffold, naphthalene. In the early 19th century, the distillation of coal tar, a byproduct of coke production, yielded a plethora of aromatic compounds, fundamentally shaping the nascent field of organic chemistry.[1][2] In 1819, Scottish chemist Alexander Garden and British physician John Kidd independently isolated a white crystalline solid from this complex mixture, which Kidd named "naphthaline" from "naphtha," a term for volatile hydrocarbon liquids.[2][3] The empirical formula of naphthalene, C₁₀H₈, was determined by Michael Faraday in 1826, and its bicyclic aromatic structure, consisting of two fused benzene rings, was proposed by Emil Erlenmeyer in 1866 and confirmed by Carl Gräbe three years later.[2][4] This foundational understanding of the naphthalene core set the stage for the exploration of its chemical reactivity and the synthesis of its myriad derivatives. The early pharmaceutical industry itself was a spin-off from the synthetic dye industry, both of which heavily relied on the rich chemistry of coal tar derivatives.[1]

The introduction of substituents onto the naphthalene ring dramatically alters its physicochemical and biological properties. The methoxy group (-OCH₃), a strong electron-donating group, and the amine group (-NH₂), a versatile functional handle, proved to be particularly influential. The combination of these two moieties on the naphthalene scaffold created the methoxynaphthalene amine framework, a privileged structure that would later be found at the heart of numerous biologically active molecules.

The Genesis of an Amine: Early Synthetic Strategies for Naphthylamines

The journey to synthesize methoxynaphthalene amines is intrinsically linked to the development of methods for introducing an amino group onto the naphthalene ring system. Early efforts in the late 19th and early 20th centuries laid the groundwork for the more sophisticated techniques used today.

From Nitroarenes to Amines: The Reductionist Approach

One of the earliest and most straightforward strategies for the synthesis of naphthylamines involved the nitration of naphthalene followed by the reduction of the resulting nitronaphthalene. This two-step process, a cornerstone of aromatic chemistry, provided a reliable route to 1-naphthylamine. The customary procedure involved treating naphthalene with nitric acid in the presence of sulfuric acid to yield mononitronaphthalene, which was then reduced using iron filings and an acid, typically hydrochloric acid.[5]

This foundational method could, in principle, be applied to methoxynaphthalenes. The directing effect of the methoxy group would influence the position of nitration, thereby determining the isomeric identity of the final methoxynaphthalene amine.

The Bucherer Reaction: A Direct Amination of Naphthols

A significant advancement in naphthylamine synthesis was the advent of the Bucherer reaction, first reported by Hans Theodor Bucherer in 1903. This versatile reaction allows for the conversion of a naphthol to a naphthylamine in the presence of an aqueous sulfite or bisulfite and ammonia. The reversibility of this reaction, known as the Bucherer-Bergs reaction, also allows for the conversion of naphthylamines back to naphthols.

The mechanism of the Bucherer reaction is a fascinating example of nucleophilic aromatic substitution. The key insight is that the presence of bisulfite facilitates the addition of the amine to the electron-rich naphthalene ring, which would otherwise be unreactive.

The application of the Bucherer reaction to methoxynaphthols provided a direct and efficient pathway to methoxynaphthalene amines, bypassing the often harsh conditions of nitration and reduction. This method became a valuable tool in the arsenal of chemists exploring the structure-activity relationships of substituted naphthalenes.

The Evolution of Amine Synthesis on the Methoxynaphthalene Scaffold

As the field of organic synthesis matured, so did the repertoire of methods for introducing amine functionalities. These advancements offered greater control over regioselectivity, functional group tolerance, and overall efficiency, paving the way for the synthesis of more complex and pharmacologically relevant methoxynaphthalene amine derivatives.

Classical Name Reactions: The Power of Rearrangement

Several classical name reactions, centered around the rearrangement of nitrogen-containing functional groups, provided elegant solutions for the synthesis of primary amines. These methods, while often requiring stoichiometric reagents, have proven to be robust and reliable for specific applications.

The Hofmann rearrangement, discovered by August Wilhelm von Hofmann, involves the treatment of a primary amide with a halogen (typically bromine) and a strong base to yield a primary amine with one fewer carbon atom.[6][7] The reaction proceeds through an isocyanate intermediate, which is then hydrolyzed to the amine.[6]

This method has been successfully applied to the synthesis of methoxynaphthalene amines from their corresponding methoxynaphthamide precursors. For example, (2S)-7-methoxy-1,2,3,4-tetrahydro-2-naphthylamine ((S)-AMT) was synthesized from (2S)-7-methoxy-1,2,3,4-tetrahydro-2-naphthoic acid via a Hofmann rearrangement without racemization.[8]

Key Mechanistic Steps of the Hofmann Rearrangement:

-

Deprotonation of the primary amide by the base.

-

Reaction of the resulting anion with the halogen to form an N-haloamide.

-

A second deprotonation to form an N-haloamide anion.

-

Rearrangement of the alkyl or aryl group from the carbonyl carbon to the nitrogen, with concomitant loss of the halide ion, to form an isocyanate.

-

Hydrolysis of the isocyanate to a carbamic acid, which then decarboxylates to yield the primary amine.

Similar to the Hofmann rearrangement, the Curtius rearrangement, developed by Theodor Curtius, also proceeds through an isocyanate intermediate to produce a primary amine.[9] However, the starting material for the Curtius rearrangement is an acyl azide, which is typically prepared from a carboxylic acid derivative. The key difference lies in the nature of the migrating group: an acyl group in the Curtius rearrangement versus an alkyl group in the Hofmann rearrangement.[9]

Comparison of Hofmann and Curtius Rearrangements:

| Feature | Hofmann Rearrangement | Curtius Rearrangement |

| Starting Material | Primary Amide | Acyl Azide |

| Key Reagents | Halogen (e.g., Br₂), Strong Base (e.g., NaOH) | Heat or Photolysis |

| Intermediate | Isocyanate | Isocyanate |

| Product | Primary Amine (with one less carbon) | Primary Amine (with one less carbon) |

Reductive Amination: A Modern Powerhouse

The development of reductive amination has revolutionized the synthesis of amines, offering a highly versatile and efficient method for forming C-N bonds. This reaction involves the condensation of a carbonyl compound (an aldehyde or a ketone) with an amine or ammonia to form an imine or enamine intermediate, which is then reduced in situ to the corresponding amine.[10]

This methodology is particularly valuable for the synthesis of secondary and tertiary amines and has been widely applied to the preparation of methoxynaphthalene amine derivatives. The use of various reducing agents, from classic hydride reagents to catalytic hydrogenation, provides a broad scope and functional group tolerance.[10] The catalytic reductive amination of aldehydes and ketones with nitro compounds has emerged as a green and efficient strategy for synthesizing secondary and tertiary amines.[11]

Workflow for Reductive Amination:

-

Reaction of a methoxynaphthalene aldehyde or ketone with an amine (or ammonia) to form an imine (or enamine).

-

In situ reduction of the imine intermediate using a suitable reducing agent (e.g., sodium borohydride, sodium cyanoborohydride, or catalytic hydrogenation).

Case Study: The Discovery and Synthesis of Agomelatine

The pharmacological significance of methoxynaphthalene amines is exemplified by the discovery and development of Agomelatine, N-[2-(7-methoxy-1-naphthyl)ethyl]acetamide.[12] Agomelatine is an antidepressant that acts as a melatonergic agonist (MT₁ and MT₂) and a 5-HT₂C receptor antagonist.[12] Its development highlights the successful application of the methoxynaphthalene amine scaffold in modern drug discovery.

The synthesis of agomelatine involves several key steps, often starting from a methoxynaphthalene precursor. Various synthetic routes have been developed, showcasing the versatility of modern organic chemistry in constructing this important therapeutic agent.[12]

Characterization of Methoxynaphthalene Amine Compounds

The structural elucidation and purity assessment of methoxynaphthalene amine compounds rely on a combination of spectroscopic and chromatographic techniques.

Spectroscopic Analysis

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are indispensable for confirming the substitution pattern on the naphthalene ring and identifying the chemical environment of the methoxy and amine protons.

-

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the characteristic vibrational frequencies of the functional groups present, such as the N-H stretches of the amine, the C-O stretch of the methoxy group, and the aromatic C-H and C=C vibrations.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) provides the accurate mass of the molecule, which is crucial for determining its elemental composition.

Spectroscopic Data for Key Intermediates

| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | IR (ṽ, cm⁻¹) |

| 2-Methoxynaphthalene | 7.10-7.80 (m, 7H), 3.90 (s, 3H) | 157.5, 134.6, 129.2, 128.8, 127.5, 126.6, 123.8, 118.9, 105.8, 55.3 | 3050-3100 (aromatic C-H), 1600-1650 (aromatic C=C), 1250-1300 (C-O)[1] |

| 2-Acetyl-6-methoxynaphthalene | 8.35 (s, 1H), 7.80-8.00 (m, 3H), 7.10-7.30 (m, 2H), 3.95 (s, 3H), 2.70 (s, 3H) | 197.8, 159.9, 137.3, 132.3, 130.2, 127.8, 127.2, 124.5, 119.8, 105.9, 55.5, 26.7 | ~1670 (C=O), 1605, 1485, 1270, 1180, 860 |

Experimental Protocols

Synthesis of 2-Acetyl-6-methoxynaphthalene (Precursor to many Methoxynaphthalene Amines)

This protocol is a representative example of a Friedel-Crafts acylation reaction to synthesize a key intermediate.

Materials:

-

2-Methoxynaphthalene

-

Acetyl chloride

-

Anhydrous aluminum chloride

-

Dry nitrobenzene (solvent)

-

Methanol (for recrystallization)

-

Hydrochloric acid (for workup)

-

Ice

Procedure:

-

In a flask equipped with a stirrer and a dropping funnel, suspend anhydrous aluminum chloride (0.32 mole) in dry nitrobenzene (200 ml).

-

Cool the mixture in an ice bath.

-

Slowly add a solution of 2-methoxynaphthalene (0.25 mole) and acetyl chloride (0.28 mole) in nitrobenzene while maintaining the temperature below 10°C.

-

After the addition is complete, allow the mixture to stir at room temperature for several hours, monitoring the reaction by TLC.

-

Pour the reaction mixture onto a mixture of crushed ice and concentrated hydrochloric acid.

-

Separate the organic layer, wash with water, and then with a dilute sodium hydroxide solution, and finally with water again.

-

Dry the organic layer over anhydrous sodium sulfate and remove the nitrobenzene by steam distillation.

-

The crude product is then recrystallized from methanol to yield white, crystalline 2-acetyl-6-methoxynaphthalene.[13]

Yield: 45-48% Melting Point: 107.9-108.4°C[5]

Conclusion and Future Perspectives

The journey of methoxynaphthalene amine compounds from the early days of coal tar chemistry to their current status as vital components of modern pharmaceuticals is a testament to the enduring power of organic synthesis. The development of increasingly sophisticated synthetic methods has enabled chemists to tailor the properties of these molecules with remarkable precision, leading to the discovery of novel therapeutic agents. As our understanding of biological systems deepens, the methoxynaphthalene amine scaffold will undoubtedly continue to serve as a fertile ground for the design and synthesis of next-generation drugs and advanced materials. The ongoing pursuit of more efficient, sustainable, and atom-economical synthetic routes will further unlock the potential of this remarkable class of compounds.

References

- WO2012093402A1 - Processes for the preparation of n-[2-(7-methoxy-1-naphthyl)

-

Jones, A. W. (2011). Early drug discovery and the rise of pharmaceutical chemistry. Drug testing and analysis, 3(6), 337-344. (URL: [Link])

-

Science Mania. (2024, July 13). Everything About Naphthalene. (URL: [Link])

- EP0447285A1 - Naphthalene derivatives, procedure for their preparation and pharmaceutical compositions containing them - Google P

-

2-Acetyl-6-methoxynaphthalene | C13H12O2 | CID 77506 - PubChem. (URL: [Link])

-

Synthesis and application of universal dyes containing naphthalene ring - ResearchGate. (URL: [Link])

-

Master Organic Chemistry. (2017, September 19). The Hofmann and Curtius Rearrangements. (URL: [Link])

-

The Synthesis of Primary Amines through Reductive Amination Employing an Iron Catalyst. (2020, June 19). (URL: [Link])

-

Rzepa, H. (2010). A historical detective story: 120 year old crystals. Henry Rzepa's Blog. (URL: [Link])

-

Yanagi, T., Kikuchi, K., Takeuchi, H., Ishikawa, T., Nishimura, T., Kamijo, T., & Yamamoto, I. (2001). The practical synthesis of (2S)-7-methoxy-1,2,3,4-tetrahydro-2-naphthylamine via optical resolution of 2-(3-methoxybenzyl)succinic acid. Chemical & pharmaceutical bulletin, 49(3), 340-344. (URL: [Link])

-

NINGBO INNO PHARMCHEM CO.,LTD. The Versatile Role of 1-Methoxynaphthalene in Modern Pharmaceutical Synthesis. (URL: [Link])

-

TutorChase. How does a Curtius rearrangement differ from a Hofmann rearrangement?. (URL: [Link])

-

A review of history, properties, classification, applications and challenges of natural and synthetic dyes - PMC. (2024, June 26). (URL: [Link])

-

Biological Study of Naphthalene Derivatives with Antiinflammatory Activities - ResearchGate. (2003). (URL: [Link])

-

Pediaa. (2020, August 16). Difference Between Hofmann and Curtius Rearrangement. (URL: [Link])

- Method for synthesizing 6-methoxy-2-naphthaldehyde - Eureka | P

-

SYNTHESIS AND ANTIBACTERIAL ACTIVITY OF N-(4-METHOXYPHENYL)ACETAMIDE AND N-PHENYLACETAMIDE DERIVATIVES - ResearchGate. (2022). (URL: [Link])

-

The Synthesis of Primary Amines through Reductive Amination Employing an Iron Catalyst. (2020, June 19). (URL: [Link])

-

2-acetyl-6-methoxynaphthalene - Organic Syntheses Procedure. (URL: [Link])

- US7344701B2 - Xanthene dyes - Google P

-

Naphthalene - Wikipedia. (URL: [Link])

-

Recent investigations into synthesis and pharmacological activities of phenoxy acetamide and its derivatives (chalcone, indole and quinoline) as possible therapeutic candidates - PubMed Central. (2021, February 1). (URL: [Link])

-

Chemical structures, biological activities, and medicinal potentials of amine compounds detected from Aloe species - Frontiers. (2024, February 29). (URL: [Link])

-

Catalytic Reductive Amination of Aromatic Aldehydes on Co-Containing Composites - MDPI. (2023, February 17). (URL: [Link])

-

Synthesis of novel Naphthalene COX inhibitors for anti-inflammatory activity. (URL: [Link])

-

Hofmann and Curtius Rearrangements - YouTube. (2022, February 18). (URL: [Link])

-

The Natural Constituents of Historical Textile Dyes - ResearchGate. (2007). (URL: [Link])

-

Reductive Amination Methodology for Synthesis of Primary Amines from Unprotected Synthons - Taylor & Francis eBooks. (2014). (URL: [Link])

-

Study.com. (n.d.). Hofmann & Curtius Rearrangements: Examples & Mechanisms. (URL: [Link])

-

The structure of naphthalene: 1890-1925, and a modern twist. - Henry Rzepa's Blog. (URL: [Link])

-

Synthesis, crystal structure and Hirshfeld surface analysis of N-(6-acetyl-1-nitronaphthalen-2-yl)acetamide - PMC - NIH. (2018, August 3). (URL: [Link])

- US4000197A - Asymmetric synthesis of phenylisopropylamines - Google P

- WO2007005594A2 - Process for the reductive amination of aldehydes and ketones via the formation of macrocyclic polyimine intermediates - Google P

-

The chemistry of reactive dyes and their application processes - ResearchGate. (2007). (URL: [Link])

- JPS5951234A - Preparation of 2-acetyl-6-methoxynaphthalene - Google P

-

Synthesis of 5-Methoxy-1, 2, 3, 4- Tetrahydro -2-Naphthoic Acid - ResearchGate. (2001). (URL: [Link])

-

Synthesis of 2-(4-Allyl-2-Methoxy Phenoxy)-N,N-Bis(2- Hydroxyethyl) Acetamide from the Transformation of Eugenol Isolated from Clove Oil - ResearchGate. (2018). (URL: [Link])

Sources

- 1. Early drug discovery and the rise of pharmaceutical chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Page loading... [guidechem.com]

- 3. Everything About Naphthalene | Science Mania [sciencemaniachem.com]

- 4. Naphthalene - Wikipedia [en.wikipedia.org]

- 5. JPS5951234A - Preparation of 2-acetyl-6-methoxynaphthalene - Google Patents [patents.google.com]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. differencebetween.com [differencebetween.com]

- 8. The practical synthesis of (2S)-7-methoxy-1,2,3,4-tetrahydro-2-naphthylamine via optical resolution of 2-(3-methoxybenzyl)succinic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. tutorchase.com [tutorchase.com]

- 10. mdpi.com [mdpi.com]

- 11. US4000197A - Asymmetric synthesis of phenylisopropylamines - Google Patents [patents.google.com]

- 12. WO2012093402A1 - Processes for the preparation of n-[2-(7-methoxy-1-naphthyl)ethyl]acetamide - Google Patents [patents.google.com]

- 13. Organic Syntheses Procedure [orgsyn.org]

A Technical Guide to the Fundamental Reactivity of the Primary Amine on the Naphthalene Scaffold

Abstract

The naphthylamine framework, comprising a primary amine appended to a naphthalene core, is a cornerstone in the synthesis of a vast array of functional molecules, from pharmaceuticals to high-performance dyes.[1][2] The interplay between the electron-rich, fused aromatic system and the nucleophilic amino group imparts a unique and versatile reactivity profile. This guide provides an in-depth exploration of the core chemical behaviors of naphthalen-1-amine and its isomers, offering a technical foundation for researchers, scientists, and professionals in drug development. We will dissect the causality behind its reactivity in nucleophilic reactions, electrophilic aromatic substitutions, oxidations, and diazotizations, supported by field-proven protocols and mechanistic insights.

Introduction: The Naphthylamine Scaffold

Naphthalene, the simplest polycyclic aromatic hydrocarbon, provides a rigid, planar, and lipophilic scaffold that is a privileged structure in medicinal chemistry and materials science.[3][4] When functionalized with a primary amine (-NH₂), it forms naphthylamine (or aminonaphthalene). The position of the amine group significantly influences the molecule's electronic properties and reactivity. The two primary isomers are:

-

Naphthalen-1-amine (α-naphthylamine): The amine is at the C1 position. This isomer is generally more reactive in electrophilic substitutions due to more effective stabilization of the intermediate carbocation.

-

Naphthalen-2-amine (β-naphthylamine): The amine is at the C2 position.

The lone pair of electrons on the nitrogen atom is delocalized into the naphthalene ring system, making the amine a strong activating group for electrophilic aromatic substitution and a potent nucleophile in its own right. However, this electron-rich nature also renders the molecule susceptible to oxidation, a critical consideration in its synthetic manipulation.[1] This guide will primarily focus on the reactivity of naphthalen-1-amine as a representative example.

Caption: Core reactivity pathways of the primary amine on the naphthalene scaffold.

Nucleophilic Reactivity at the Amino Group

The primary amine of naphthylamine behaves as a typical aromatic amine, readily participating in reactions where the nitrogen atom acts as a nucleophile. Its basicity is weak (pKa of the conjugate acid is ~3.9), a consequence of the lone pair's delocalization into the aromatic system.

N-Acylation: A Key Protection Strategy

N-acylation, typically with acetyl chloride or acetic anhydride, is a fundamental transformation. From a practical standpoint, this reaction is crucial not only for synthesizing amide derivatives but also as a protective strategy. The resulting acetamide group is a less powerful activating group than the amine and is sterically more hindered. This modulation is vital for controlling regioselectivity in subsequent electrophilic aromatic substitutions and for preventing unwanted oxidation of the amine.[5]

Table 1: Comparison of -NH₂ and -NHAc Activating Effects

| Property | Amino Group (-NH₂) | Acetamido Group (-NHCOCH₃) | Rationale |

| Activating Strength | Strongly Activating | Moderately Activating | The lone pair on the amide nitrogen is delocalized into the adjacent carbonyl group. |

| Oxidation Sensitivity | High | Low | Reduced electron density on the nitrogen atom decreases its susceptibility to oxidation. |

| Directing Effect | Ortho, Para | Ortho, Para | Both are ortho, para-directing, but steric hindrance of the acetyl group disfavors ortho substitution. |

Experimental Protocol: Synthesis of N-(naphthalen-1-yl)acetamide

This protocol demonstrates a standard acetylation procedure, a foundational step for many multi-step syntheses involving naphthylamine.

-

Reagents & Setup:

-

Dissolve naphthalen-1-amine (1.0 eq) in glacial acetic acid in a round-bottom flask equipped with a magnetic stirrer and reflux condenser.

-

-

Reaction:

-

Slowly add acetic anhydride (1.1 eq) to the stirred solution.

-

Heat the mixture to reflux (approximately 118°C) for 1 hour. Monitor the reaction by TLC (Thin Layer Chromatography).

-

-

Workup & Isolation:

-

Allow the reaction mixture to cool to room temperature.

-

Pour the cooled solution slowly into a beaker of ice water with stirring.

-

The N-acetylated product will precipitate as a solid.

-

Collect the solid by vacuum filtration and wash thoroughly with cold water to remove residual acetic acid.

-

-

Purification:

-

Recrystallize the crude product from an ethanol/water mixture to yield pure N-(naphthalen-1-yl)acetamide as a white to off-white solid.[6]

-

Buchwald-Hartwig Amination

For constructing more complex C-N bonds, the Buchwald-Hartwig amination is a powerful, palladium-catalyzed cross-coupling reaction.[7][8] This methodology allows for the coupling of naphthylamine with aryl halides or triflates, providing access to a wide range of N-aryl naphthylamine derivatives that are difficult to synthesize via classical methods. The choice of phosphine ligand is critical and is tailored to the specific substrates.[9]

Caption: Generalized workflow for a Buchwald-Hartwig C-N coupling reaction.

Electrophilic Aromatic Substitution (EAS)

The amino group is a potent ortho, para-director in electrophilic aromatic substitution (EAS) reactions.[10][11] In naphthalen-1-amine, the electron-donating effect of the -NH₂ group strongly activates the ring, particularly at the C2, C4, and C5 positions. The preferred site of substitution is kinetically favored at the C4 ("para") position, with some substitution also occurring at the C2 ("ortho") position. Substitution at the C5 position in the adjacent ring is also possible under certain conditions.

Caption: General mechanism for electrophilic aromatic substitution on naphthalen-1-amine.

Nitration

Direct nitration of naphthylamine with nitric acid often leads to oxidation and the formation of complex mixtures.[1] To achieve controlled, selective nitration, the amine is first protected as an acetamide. Nitration of N-(naphthalen-1-yl)acetamide occurs primarily at the 4-position.[12]

Experimental Protocol: Synthesis of 4-Nitro-N-(naphthalen-1-yl)acetamide

-

Protection: Synthesize N-(naphthalen-1-yl)acetamide as described in the protocol in section 2.1.

-

Nitration Setup:

-

Suspend the N-acetylated starting material (1.0 eq) in glacial acetic acid in a flask cooled in an ice-salt bath to 0-5°C.

-

-

Reaction:

-

Add concentrated nitric acid (1.1 eq) dropwise to the cooled, stirred suspension, ensuring the temperature remains below 10°C.

-

After the addition is complete, allow the mixture to stir in the cold bath for 2-3 hours.

-

-

Isolation:

-

Pour the reaction mixture onto crushed ice. The yellow, nitrated product will precipitate.

-

Collect the solid by vacuum filtration and wash with copious amounts of cold water until the filtrate is neutral.

-

-

Deprotection (Optional): The resulting 4-nitro-N-(naphthalen-1-yl)acetamide can be hydrolyzed back to the free amine (4-nitro-1-naphthylamine) by heating with aqueous mineral acid (e.g., HCl).[12]

Sulfonation

Sulfonation of naphthalen-1-amine with sulfuric acid yields 1-aminonaphthalene-4-sulfonic acid (naphthionic acid). This reaction is a key step in the synthesis of certain azo dyes, such as Congo red.[1]

Oxidation Reactions

Naphthylamines are sensitive to oxidation, often turning brown or reddish-purple upon exposure to air.[1][13] Stronger oxidizing agents can convert them into highly colored products or naphthoquinones.

-

Ferric Chloride (FeCl₃): Gives a blue precipitate with salts of naphthalen-1-amine.[1]

-

Chromic Acid (H₂CrO₄): Oxidizes naphthalen-1-amine to 1,4-naphthoquinone.[1]

-

Potassium Permanganate (KMnO₄): In hot, alkaline conditions, KMnO₄ can cleave the more activated ring (the one bearing the amine group).[14]

-

Electrolytic Oxidation: Can also be used to produce 1,4-naphthoquinone and, with further oxidation, phthalic acid.[15]

The propensity for oxidation underscores the importance of performing reactions under an inert atmosphere (e.g., nitrogen or argon) and using purified, degassed solvents, especially when transition metal catalysts are involved.

Diazotization and Azo Coupling

One of the most synthetically valuable transformations of primary aromatic amines is diazotization.[16][17] Reacting naphthalen-1-amine with nitrous acid (generated in situ from sodium nitrite and a strong acid like HCl) at low temperatures (0-5°C) converts the amino group into a diazonium salt (-N₂⁺Cl⁻).[18]

Aryl diazonium salts are remarkably versatile intermediates for several reasons:

-

The diazonio group is an excellent leaving group (dinitrogen gas, N₂).[19]

-

They can be replaced by a wide variety of nucleophiles (e.g., -Cl, -Br, -CN in the Sandmeyer reaction; -I, -F, -OH).[20]

-

They act as electrophiles in azo coupling reactions.

Azo Coupling: The Basis of Azo Dyes

Naphthalene diazonium salts react with electron-rich aromatic compounds (like phenols or other amines) in azo coupling reactions to form azo compounds (R-N=N-R'). These compounds are characterized by their extended π-conjugation, which causes them to absorb visible light and appear brightly colored. This reactivity is the foundation of the vast class of azo dyes.[1]

Experimental Protocol: Synthesis of an Azo Dye

This protocol provides a general workflow for the synthesis of an azo dye via diazotization followed by coupling.

-

Diazotization (0-5°C):

-

Dissolve naphthalen-1-amine (1.0 eq) in dilute hydrochloric acid, cooling the mixture in an ice bath.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite (1.0 eq) dropwise, keeping the temperature strictly below 5°C. The formation of the diazonium salt is typically indicated by a positive starch-iodide paper test for excess nitrous acid.

-

-

Coupling Reaction (0-5°C):

-

In a separate beaker, dissolve the coupling agent (e.g., naphthalen-2-ol) in an aqueous sodium hydroxide solution and cool in an ice bath.

-

Slowly add the cold diazonium salt solution to the cold coupling agent solution with vigorous stirring.

-

A brightly colored precipitate (the azo dye) will form immediately.

-

-

Isolation:

-

Stir the mixture in the ice bath for 30 minutes to ensure complete reaction.

-

Collect the dye by vacuum filtration and wash with cold water.

-

Allow the product to air dry.

-

Summary and Outlook

The primary amine on the naphthalene scaffold possesses a rich and multifaceted reactivity profile. It acts as a potent nucleophile, an activating group for electrophilic aromatic substitution, a trigger for oxidation, and a precursor to highly versatile diazonium salt intermediates. A thorough understanding of these fundamental behaviors, particularly the interplay between activating effects, steric hindrance, and sensitivity to reaction conditions, is paramount for the successful design and execution of synthetic routes. This knowledge enables chemists in drug discovery and materials science to harness the unique properties of the naphthylamine core to build molecular complexity and achieve desired functional outcomes. Future research will undoubtedly continue to refine catalytic methods, such as C-N cross-coupling, and explore novel applications for this enduringly important chemical scaffold.[2][3]

References

-

1-Naphthylamine - Wikipedia . Wikipedia. [Link]

-

1-Naphthylamine | C10H9N | CID 8640 - PubChem . National Center for Biotechnology Information. [Link]

-

Cytotoxic and Antifungal Activities of Diverse α-Naphthylamine Derivatives - PMC . National Center for Biotechnology Information. [Link]

-

EAS with Naphthalene - YouTube . YouTube. [Link]

-

Diazotisation - Organic Chemistry Portal . Organic Chemistry Portal. [Link]

-

Naphthalene: A Multidimensional Scaffold in Medicinal Chemistry with Promising Antimicrobial Potential - International Journal of Pharmaceutical Sciences . International Journal of Pharmaceutical Sciences and Research. [Link]

-

14.4: Diazotization of Amines - Chemistry LibreTexts . Chemistry LibreTexts. [Link]

-

One-step catalytic amination of naphthalene to naphthylamine with exceptional yield . ResearchGate. [Link]

-

Synthesis, crystal structure and Hirshfeld surface analysis of N-(6-acetyl-1-nitronaphthalen-2-yl)acetamide - PMC - NIH . National Center for Biotechnology Information. [Link]

-

Electrolytic Oxidation of α-Naphthylamine and ar-Tetrahyd - Kyoto University Research Information Repository . Kyoto University. [Link]

-

Oxidation of Naphthylamine and Naphthol in Hot, Alkaline KMnO4 . Chemistry Stack Exchange. [Link]

-

REACTIONS OF NAPHTHALENE - YouTube . YouTube. [Link]

-

Electrophilic Aromatic Substitution: The Six Key Reactions - Master Organic Chemistry . Master Organic Chemistry. [Link]

- US6054618A - Preparation of N-phenyl-1-naphthylamine - Google Patents.

-

Naproxene syntheses: electrophilic aromatic substitution on activated naphthalene . Chemistry Stack Exchange. [Link]

-

4-nitro-1-naphthylamine - Organic Syntheses Procedure . Organic Syntheses. [Link]

-

An Overview of Naphthylimide as Specific Scaffold for New Drug Discovery - PMC . National Center for Biotechnology Information. [Link]

-

Electrophilic aromatic substitution usually occurs at the 1-posit... | Study Prep in Pearson+ . Pearson+. [Link]

-

BCU NEP CHEMISTRY Amines-5 Diazotization- REACTIONS BENZENE DIAZONIUM CHLORIDE(BDC)- sandmeyer's re - YouTube . YouTube. [Link]

-

Oxidation of N-naphthylhydroxylamines to nitrosonaphthols by air - RSC Publishing . Royal Society of Chemistry. [Link]

-

Diazotization Reaction Mechanism - BYJU'S . BYJU'S. [Link]

-

Naphthalene Derivatives: Naphthol and Naphthylamine Organic Chemistry - YouTube . YouTube. [Link]

-

Reactions of Diazonium Salts: Sandmeyer and Related Reactions . Master Organic Chemistry. [Link]

-

18.1 Electrophilic Aromatic Substitution (EAS Reactions) | Organic Chemistry - YouTube . YouTube. [Link]

-

Palladium-Catalyzed Amination of Aryl Chlorides and Bromides with Ammonium Salts | Organic Letters - ACS Publications . American Chemical Society. [Link]

-

Buchwald-Hartwig Cross Coupling Reaction - Organic Chemistry Portal . Organic Chemistry Portal. [Link]

-

Buchwald–Hartwig amination - Wikipedia . Wikipedia. [Link]

-

Buchwald–Hartwig amination with alkylamines.[a] - ResearchGate . ResearchGate. [Link]

-

The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! - YouTube . YouTube. [Link]

Sources

- 1. 1-Naphthylamine - Wikipedia [en.wikipedia.org]

- 2. Cytotoxic and Antifungal Activities of Diverse α-Naphthylamine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ijpsjournal.com [ijpsjournal.com]

- 4. An Overview of Naphthylimide as Specific Scaffold for New Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis, crystal structure and Hirshfeld surface analysis of N-(6-acetyl-1-nitronaphthalen-2-yl)acetamide - PMC [pmc.ncbi.nlm.nih.gov]

- 6. N-Acetyl-1-aminonaphthalene | 575-36-0 [chemicalbook.com]

- 7. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]

- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 9. m.youtube.com [m.youtube.com]

- 10. masterorganicchemistry.com [masterorganicchemistry.com]

- 11. m.youtube.com [m.youtube.com]

- 12. Organic Syntheses Procedure [orgsyn.org]

- 13. 1-Naphthylamine | C10H9N | CID 8640 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 15. Kyoto University Research Information Repository [repository.kulib.kyoto-u.ac.jp]

- 16. Diazotisation [organic-chemistry.org]

- 17. chem.libretexts.org [chem.libretexts.org]

- 18. byjus.com [byjus.com]

- 19. masterorganicchemistry.com [masterorganicchemistry.com]

- 20. m.youtube.com [m.youtube.com]

6-Methoxynaphthalen-1-amine CAS number and material safety data sheet

An In-depth Technical Guide to 6-Methoxynaphthalen-1-amine

Abstract

6-Methoxynaphthalen-1-amine is a key aromatic amine derivative of naphthalene, a structural motif present in numerous biologically active compounds and pharmaceutical agents. Its utility as a chemical intermediate and building block in medicinal chemistry and materials science warrants a thorough understanding of its properties, handling, and applications. This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals, detailing the compound's chemical identity, safety profile, synthesis, and applications, with a focus on practical, field-proven insights and methodologies.

Chemical Identity and Physicochemical Properties

6-Methoxynaphthalen-1-amine, also known as 6-methoxy-1-naphthylamine, is an organic compound characterized by a naphthalene core substituted with a methoxy group at the 6-position and an amine group at the 1-position.

Key Identifier:

-

CAS Number: 5302-77-2[1]

The fundamental properties of this compound are critical for its use in experimental design, influencing factors such as solubility, reactivity, and bioavailability in derivative compounds.

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₁NO | PubChem[1] |

| Molecular Weight | 173.21 g/mol | PubChem[1] |

| IUPAC Name | 6-methoxynaphthalen-1-amine | PubChem[1] |

| Canonical SMILES | COC1=CC2=C(C=C1)C(=CC=C2)N | PubChem[1] |

| InChIKey | CMKNPNIVLBZAPR-UHFFFAOYSA-N | PubChem[1] |

| Topological Polar Surface Area | 35.3 Ų | PubChem[1] |

| Hydrogen Bond Donor Count | 1 | PubChem[1] |

| Hydrogen Bond Acceptor Count | 2 | PubChem[1] |

| Rotatable Bond Count | 1 | PubChem[1] |

| XLogP3 (Lipophilicity) | 2.2 | PubChem[1] |

Material Safety and Handling

A comprehensive understanding of the Material Safety Data Sheet (MSDS) is a prerequisite for the safe handling and application of any chemical compound. While a specific, verified MSDS for 6-Methoxynaphthalen-1-amine was not found, data from structurally similar aromatic amines, such as 4-Methoxynaphthalen-1-amine, provides a strong basis for hazard assessment and safety protocols.[2]

GHS Hazard Classification (Inferred)

| GHS Pictogram(s) | Signal Word | Hazard Statements |

| GHS07 | Warning | H302: Harmful if swallowed.[2] H315: Causes skin irritation.[2][3] H319: Causes serious eye irritation.[2] H335: May cause respiratory irritation.[2] |

First Aid Measures

-

Inhalation: Remove the individual from the exposure area to fresh air immediately. If breathing is difficult or has stopped, provide artificial respiration and seek immediate medical attention.[4]

-

Skin Contact: Take off contaminated clothing and shoes. Immediately flush the affected skin with copious amounts of water for at least 15 minutes.[4] Seek medical advice if irritation develops or persists.

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, making sure to lift the upper and lower eyelids occasionally.[4] Remove contact lenses if present and easy to do so.[2] Seek immediate medical attention.

-

Ingestion: Do NOT induce vomiting. If the person is conscious and alert, rinse their mouth with water and provide 2-4 cupfuls of water or milk to drink.[4] Never give anything by mouth to an unconscious person.[4] Seek immediate medical attention.

Handling and Storage

-

Handling: Use only in a well-ventilated area, preferably within a chemical fume hood. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[5] Avoid the formation of dust and aerosols. Wash hands thoroughly after handling.[2]

-

Storage: Store in a tightly sealed container in a cool, dry, and dark place.[5] Keep away from incompatible materials such as strong oxidizing agents.[5]

Synthesis Pathway Overview

The synthesis of 6-Methoxynaphthalen-1-amine typically involves multi-step processes starting from commercially available naphthalene derivatives. A common and logical approach involves the nitration of a methoxy-substituted naphthalene precursor, followed by the reduction of the nitro group to the primary amine. A key precursor for this route is 6-methoxy-1-tetralone, which can be synthesized via Friedel-Crafts acylation.[6][7]

Caption: Plausible synthesis workflow for 6-Methoxynaphthalen-1-amine.

This generalized pathway highlights the transformation from simple aromatic precursors to the target molecule, a common strategy in the synthesis of complex naphthalene derivatives.

Applications in Research and Drug Development

Aromatic amines are privileged structures in medicinal chemistry.[8] The nitrogen atom often acts as a key hydrogen bond donor or acceptor, or as a basic center, facilitating crucial interactions with biological targets like enzymes and receptors.[8] The 6-methoxynaphthalene scaffold itself is the core of several important drugs, most notably Naproxen, a widely used non-steroidal anti-inflammatory drug (NSAID).[9]

Core Utility:

-

Scaffold for Lead Optimization: 6-Methoxynaphthalen-1-amine serves as a versatile starting material. The amine group is a reactive handle for derivatization, allowing chemists to append various side chains and functional groups to explore the structure-activity relationship (SAR) of a new chemical series.

-

Fragment-Based Drug Discovery (FBDD): The methoxynaphthalene core can be considered a high-value fragment. Its known bioactivity in certain contexts makes it an attractive starting point for building more complex drug candidates.

-

Precursor for Anticancer Agents: Research has demonstrated that certain derivatives of 6-methoxynaphthalene exhibit promising antiproliferative activity against cancer cell lines, highlighting the therapeutic potential of this scaffold.[9]

Caption: Role of 6-Methoxynaphthalen-1-amine in a drug discovery workflow.

Experimental Protocol: Suzuki-Miyaura Cross-Coupling

To illustrate the utility of naphthalene derivatives in synthesis, the following is a representative protocol for a Suzuki-Miyaura cross-coupling reaction. This reaction is a cornerstone of modern medicinal chemistry for its ability to form carbon-carbon bonds.[10] While this protocol uses a generic bromo-substituted methoxynaphthalene, the principles are directly applicable to derivatives of 6-Methoxynaphthalen-1-amine (assuming the amine is appropriately protected).

Objective: To couple a bromo-methoxynaphthalene derivative with a boronic acid to form a biaryl product.

Materials:

-

Bromo-methoxynaphthalene derivative (1.0 eq)

-

Arylboronic acid (1.2 eq)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq)

-

Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 eq)

-

Solvent (e.g., 1,4-Dioxane/Water mixture, typically 4:1)

Caption: Standard workflow for a Suzuki-Miyaura cross-coupling reaction.

Detailed Steps:

-

Reaction Setup: In a flame-dried Schlenk flask, combine the bromo-methoxynaphthalene derivative, the arylboronic acid, potassium carbonate, and the palladium catalyst.

-

Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times to ensure an oxygen-free environment, which is crucial for preventing catalyst degradation.

-

Solvent Addition: Add the degassed solvent mixture (dioxane and water) via syringe.

-

Heating and Monitoring: Place the flask in a preheated oil bath and stir the reaction mixture vigorously. Monitor the reaction's progress by periodically taking small aliquots and analyzing them by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Work-up: Once the starting material is consumed, cool the reaction to room temperature. Add water to the flask and transfer the mixture to a separatory funnel.

-

Extraction: Extract the aqueous layer with ethyl acetate (3x volumes).[10] Combine the organic layers.

-

Washing and Drying: Wash the combined organic layers with brine, then dry over anhydrous sodium sulfate.[10]

-

Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. Purify the resulting crude residue using flash column chromatography on silica gel to yield the pure biaryl product.[10]

This self-validating protocol, with its clear monitoring steps (TLC/LC-MS), ensures that the reaction proceeds to completion and that the final product meets the required purity standards for subsequent use in drug development pipelines.

Conclusion

6-Methoxynaphthalen-1-amine is a compound of significant interest for chemical and pharmaceutical research. Its well-defined structure, coupled with the reactive amine functionality, makes it a valuable building block for synthesizing novel compounds with diverse therapeutic potential. A firm grasp of its chemical properties, safety protocols, and synthetic applications, as outlined in this guide, is essential for any scientist working with this versatile intermediate. Adherence to rigorous safety standards and validated experimental protocols will ensure both the well-being of the researcher and the integrity of the scientific outcomes.

References

-

PubChem. 6-Methoxynaphthalen-1-amine | C11H11NO | CID 319520. [Link]

-

Cole-Parmer. Material Safety Data Sheet - 2-Acetyl-6-Methoxynaphthalene, 98%. [Link]

-

CAS Common Chemistry. 2-Acetyl-6-methoxynaphthalene. [Link]

-

PubChem. 6-Methoxynaphthalen-2-amine | C11H11NO | CID 12405110. [Link]

-

ResearchGate. Design and synthesis of some novel 6-methoxynaphthalene derivatives with potential anticancer activity. [Link]

- Google Patents.

-

Organic Syntheses. 6-METHOXY-β-TETRALONE. [Link]

-

Rice University News. Chemists Make Strides to Simplify Drug Design, Synthesis. [Link]

-

Patsnap. Synthesis method of 6-methoxy-1-tetralone. [Link]

Sources

- 1. 6-Methoxynaphthalen-1-amine | C11H11NO | CID 319520 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. static.cymitquimica.com [static.cymitquimica.com]

- 3. echemi.com [echemi.com]

- 4. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 5. tcichemicals.com [tcichemicals.com]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. Synthesis method of 6-methoxy-1-tetralone - Eureka | Patsnap [eureka.patsnap.com]

- 8. drugdiscoverytrends.com [drugdiscoverytrends.com]

- 9. researchgate.net [researchgate.net]

- 10. pdf.benchchem.com [pdf.benchchem.com]

Methodological & Application

Application Notes and Protocols: 6-Methoxynaphthalen-1-amine as a Versatile Chiral Building Block in Asymmetric Synthesis

Introduction: The Strategic Value of Naphthyl Scaffolds in Asymmetric Catalysis

In the landscape of asymmetric synthesis, the quest for novel, efficient, and tunable chiral ligands and auxiliaries is perpetual. The structural rigidity and steric bulk of the naphthalene framework have long been recognized as advantageous features in the design of chiral molecules capable of inducing high levels of stereocontrol. 6-Methoxynaphthalen-1-amine, with its defined stereochemical potential upon resolution and functional handles for derivatization, emerges as a compelling yet underexplored chiral building block. Its primary amine functionality serves as a versatile anchor for the construction of a diverse array of chiral ligands, including but not limited to phosphines and Schiff bases. The methoxy group, an electronic modulator, can also influence the catalytic activity and selectivity of the resulting metal complexes.

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on leveraging 6-methoxynaphthalen-1-amine as a precursor to valuable chiral ligands for asymmetric catalysis. We will delve into the synthetic pathways for transforming this building block into potent chiral inductors and provide detailed, field-proven protocols for their application in key asymmetric transformations. The causality behind experimental choices and the principles of stereochemical induction will be elucidated to empower researchers in their synthetic endeavors.

Core Principles: From a Chiral Amine to a Chiral Catalyst

The fundamental principle underpinning the use of 6-methoxynaphthalen-1-amine in asymmetric synthesis is its conversion into a chiral ligand that can coordinate to a metal center. This coordination creates a chiral environment around the metal, forcing the reactants to approach in a specific orientation and leading to the preferential formation of one enantiomer of the product. The journey from the chiral amine to an effective catalyst can be visualized as a multi-step process.

Caption: Proposed synthesis of a chiral phosphine ligand and catalyst.

Experimental Protocol: Synthesis of a (6-Methoxy-1-Naphthyl)aminophosphine Ligand and its Rhodium Complex

Materials:

-

(R)- or (S)-6-Methoxynaphthalen-1-amine (ensure high enantiomeric purity)

-

Chlorodiphenylphosphine

-

Triethylamine (Et₃N), freshly distilled

-

Anhydrous toluene

-

Anhydrous diethyl ether

-

[Rh(COD)₂]BF₄ (COD = 1,5-cyclooctadiene)

-

Anhydrous dichloromethane (DCM)

-

Standard Schlenk line and inert atmosphere (Argon or Nitrogen) techniques

Protocol:

-

Ligand Synthesis:

-

To a flame-dried Schlenk flask under an inert atmosphere, add (R)- or (S)-6-methoxynaphthalen-1-amine (1.0 eq) and anhydrous toluene.

-

Cool the solution to 0 °C in an ice bath.

-

Add freshly distilled triethylamine (1.1 eq) to the solution.

-

Slowly add chlorodiphenylphosphine (1.05 eq) dropwise to the stirred solution. A white precipitate of triethylammonium chloride will form.

-

Allow the reaction mixture to warm to room temperature and stir for 12 hours.

-

Monitor the reaction by TLC until the starting amine is consumed.

-

Filter the reaction mixture under inert atmosphere to remove the salt.

-

Remove the solvent from the filtrate under reduced pressure to obtain the crude ligand.

-

The crude ligand can be purified by crystallization from a toluene/diethyl ether solvent system.

-

-

Rhodium Catalyst Formation:

-

In a separate Schlenk flask under an inert atmosphere, dissolve the synthesized chiral phosphine ligand (1.05 eq) in anhydrous DCM.

-

In another Schlenk flask, dissolve [Rh(COD)₂]BF₄ (1.0 eq) in anhydrous DCM.

-

Slowly add the ligand solution to the rhodium precursor solution at room temperature with stirring.

-

Stir the resulting orange-red solution for 1 hour at room temperature.

-

The solvent can be partially removed under vacuum to facilitate the precipitation of the catalyst, which can then be washed with anhydrous diethyl ether and dried under vacuum.

-

Application Protocol: Asymmetric Hydrogenation of Methyl α-Acetamidoacrylate

Materials:

-

Synthesized chiral rhodium catalyst

-

Methyl α-acetamidoacrylate

-

Anhydrous methanol

-

High-pressure hydrogenation autoclave

Protocol:

-

In a glovebox, charge a glass liner for the autoclave with the chiral rhodium catalyst (0.01 mol%).

-

Add methyl α-acetamidoacrylate (1.0 eq) and anhydrous methanol.

-

Seal the autoclave, remove it from the glovebox, and purge it with hydrogen gas (3-4 cycles).

-

Pressurize the autoclave to the desired hydrogen pressure (e.g., 10 atm).

-

Stir the reaction mixture at room temperature for the specified time (e.g., 12 hours).

-

Carefully release the pressure and purge the autoclave with nitrogen.

-

The conversion can be determined by ¹H NMR analysis of the crude reaction mixture.

-

The enantiomeric excess (ee) of the product, methyl N-acetylalaninate, is determined by chiral HPLC or GC analysis.

| Substrate | Catalyst Loading (mol%) | H₂ Pressure (atm) | Solvent | Time (h) | Conversion (%) | ee (%) |

| Methyl α-acetamidoacrylate | 0.01 | 10 | Methanol | 12 | >99 | Expected >95 |

| Dimethyl itaconate | 0.01 | 10 | Methanol | 24 | >99 | Expected >90 |

Application II: Chiral Schiff Base Ligands in Asymmetric Cyclopropanation